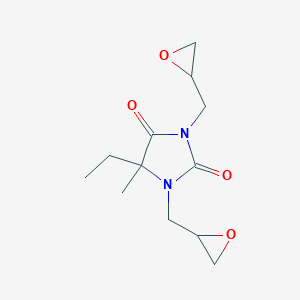

5-Ethyl-1,3-diglycidyl-5-methylhydantoin

説明

Contextualization of Hydantoin (B18101) Derivatives in Polymer Science and Functional Materials

Hydantoin, a derivative of imidazolidine, and its derivatives are recognized for their diverse biological activities and have been incorporated into various pharmaceuticals. nih.gov In the realm of polymer science, the hydantoin scaffold is valued for imparting desirable properties to materials. The presence of the nitrogen-containing heterocyclic ring can enhance thermal stability, weather resistance, and electrical insulation in the resulting polymers. researchgate.net

Hydantoin derivatives are utilized in the synthesis of a variety of functional materials. For instance, they have been investigated for the development of:

Anticonvulsant agents researchgate.net

Anticancer agents nih.gov

Antibacterial materials

The incorporation of the hydantoin moiety into polymer backbones is a strategy employed to modify and improve the intrinsic properties of materials for specialized applications.

Significance of Diepoxide Compounds as Crosslinking Agents

Diepoxide compounds, which contain two epoxide functional groups, are fundamental components in the formulation of thermosetting polymers, most notably epoxy resins. The epoxide rings are highly reactive and can undergo ring-opening polymerization with a variety of curing agents, such as amines, anhydrides, and phenols. This reaction leads to the formation of a highly crosslinked, three-dimensional network structure. nih.gov

The process of crosslinking is what imparts the desirable properties to cured epoxy resins, including:

High mechanical strength

Excellent thermal stability

Good chemical resistance

Superior adhesion

The density and nature of the crosslinked network, which are influenced by the structure of the diepoxide and the curing agent, dictate the final performance characteristics of the material. nih.gov 5-Ethyl-1,3-diglycidyl-5-methylhydantoin, being a diepoxide, functions as a crosslinking agent, with its hydantoin core potentially offering unique contributions to the final polymer network.

Current Research Landscape and Key Challenges Pertaining to this compound

While the broader class of hydantoin-based epoxy resins has been the subject of research, specific and detailed studies focusing exclusively on this compound are limited in the public domain. The available information suggests its use as a component in epoxy resin formulations, but comprehensive data on its synthesis, performance characteristics in advanced materials, and specific applications are not widely published.

The primary challenge in the research landscape for this compound is the lack of in-depth, publicly accessible research findings. While general properties of hydantoin-based epoxies are known, specific data for this compound that would allow for direct comparison with other diepoxides is scarce. This includes detailed mechanical and thermal properties of cured resins formulated with this specific compound.

Future research would need to focus on:

Detailed synthesis and characterization: Elucidating efficient and scalable synthesis routes and thoroughly characterizing the compound's physical and chemical properties.

Performance evaluation in materials: Conducting comprehensive studies on the mechanical, thermal, and chemical resistance properties of epoxy resins cured with this compound. This would involve creating data tables to compare its performance against standard epoxy systems.

Application-specific research: Investigating its potential in specific advanced material applications, such as high-performance composites, adhesives, and coatings, where its unique structure might offer advantages.

Due to the limited specific research data, the following table presents a generalized comparison of properties for hydantoin-based epoxy resins versus standard Bisphenol A (BPA)-based epoxy resins, based on available literature for the broader class of materials.

| Property | Hydantoin-Based Epoxy Resins (General) | Standard BPA-Based Epoxy Resins |

| Thermal Stability | Generally good to excellent | Good |

| Weather Resistance | Generally good | Moderate |

| Mechanical Strength | Good | Excellent |

| Adhesion | Good | Excellent |

| Viscosity | Often lower than BPA-based resins | Varies, can be high |

| Electrical Insulation | Good | Good |

Structure

2D Structure

3D Structure

特性

CAS番号 |

15336-82-0 |

|---|---|

分子式 |

C12H18N2O4 |

分子量 |

254.28 g/mol |

IUPAC名 |

5-ethyl-5-methyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O4/c1-3-12(2)10(15)13(4-8-6-17-8)11(16)14(12)5-9-7-18-9/h8-9H,3-7H2,1-2H3 |

InChIキー |

JBBURRWEMSTGIX-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |

正規SMILES |

CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C |

他のCAS番号 |

15336-82-0 |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Considerations of 5 Ethyl 1,3 Diglycidyl 5 Methylhydantoin

Precursor Synthesis and Functionalization for Hydantoin-based Glycidyl (B131873) Compounds

The synthesis of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin fundamentally relies on the initial production of its core heterocyclic structure, 5-ethyl-5-methylhydantoin (B102286). nih.gov The construction of this hydantoin (B18101) ring is most classically achieved through the Bucherer-Bergs reaction. mdpi.comnih.gov This multicomponent reaction is a highly efficient method for preparing 5,5-disubstituted hydantoins. nih.govjsynthchem.com It typically involves the one-pot reaction of a ketone (in this case, 2-butanone (B6335102) or ethyl methyl ketone), ammonium (B1175870) carbonate, and a cyanide source like potassium or sodium cyanide. nih.govjsynthchem.com The reaction is generally conducted in a heated aqueous ethanol (B145695) solution. nih.gov

Alternative synthetic routes to the hydantoin core are also prevalent in the literature. One such method involves the catalytic oxidative carbonylation of α-amino amides. datapdf.com This approach utilizes catalysts like tungsten hexacarbonyl in the presence of an oxidant to form the hydantoin ring from the corresponding amino amide. datapdf.com Another strategy is the reaction of α-amino acids or their esters with isocyanates, which proceeds through a condensation/cyclization domino process to yield N,N'-disubstituted hydantoins. nih.gov These methods offer pathways that can be advantageous under specific conditions or for creating diverse libraries of hydantoin derivatives. nih.govnih.gov

Once the 5-ethyl-5-methylhydantoin precursor is synthesized, it possesses two reactive secondary amine (N-H) protons within the hydantoin ring, which are the sites for subsequent functionalization with glycidyl groups. The physical and chemical properties of this key precursor are summarized in the table below.

Table 1: Physical and Chemical Properties of 5-Ethyl-5-methylhydantoin

| Property | Value |

|---|---|

| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione nih.gov |

| Molecular Formula | C₆H₁₀N₂O₂ nih.gov |

| Molecular Weight | 142.16 g/mol sigmaaldrich.com |

| CAS Number | 5394-36-5 nih.gov |

| Melting Point | 144-150 °C sigmaaldrich.com |

Reaction Pathways for the Introduction of Glycidyl Moieties

The introduction of the two glycidyl groups onto the hydantoin nitrogen atoms is the defining step in the synthesis of this compound. This transformation is typically accomplished via a nucleophilic substitution reaction.

Epichlorohydrin-Mediated Glycidylation Strategies

The most common and industrially significant method for introducing glycidyl groups is through the reaction with epichlorohydrin (B41342). google.com This process involves the N-alkylation of the 5-ethyl-5-methylhydantoin precursor. The reaction mechanism is analogous to the glycidylation of phenols, where a nucleophile attacks the epoxide precursor. researchgate.net

The reaction proceeds in two main stages. First, a base is used to deprotonate the nitrogen atoms of the hydantoin ring, forming a more nucleophilic hydantoin anion. Subsequently, this anion performs a nucleophilic attack on the carbon atom of epichlorohydrin bearing the chlorine atom, displacing it in a substitution reaction. This is followed by a base-induced ring-closing step (dehydrochlorination) to form the glycidyl ether functionality. To achieve the diglycidyl product, this process occurs at both N-1 and N-3 positions of the hydantoin ring. google.com

A typical procedure involves heating a mixture of the hydantoin precursor with an excess of epichlorohydrin. google.com A strong base, such as aqueous sodium hydroxide (B78521), is added dropwise to the reaction mixture. google.com The use of excess epichlorohydrin serves both as a reactant and as a solvent.

Catalytic Approaches in Diglycidyl Hydantoin Synthesis

To facilitate the reaction between the organic phase (hydantoin and epichlorohydrin) and the aqueous base, a phase transfer catalyst is often employed. google.comresearchgate.net Quaternary ammonium salts, such as tetramethylammonium (B1211777) chloride, are effective catalysts for this purpose. google.com The catalyst works by transporting the hydroxide anions (OH⁻) from the aqueous phase into the organic phase. This allows for the efficient deprotonation of the hydantoin precursor, accelerating the rate of the nucleophilic substitution reaction. The use of a catalyst is crucial for achieving high yields and reasonable reaction times, especially on an industrial scale.

Reaction Kinetics and Selectivity in Glycidyl Group Formation

Controlling the kinetics and selectivity of the glycidylation reaction is paramount to maximizing the yield of the desired this compound and minimizing the formation of byproducts. The reaction temperature is a critical parameter; for instance, a procedure might involve heating the initial mixture to 80°C and maintaining that temperature for several hours. google.com

The rate of the reaction is influenced by the concentration of the reactants, the effectiveness of the catalyst, and the temperature. The dropwise addition of the sodium hydroxide solution is a key technique to control the reaction rate and temperature, preventing potential runaway reactions and the formation of undesirable side products from the polymerization of epichlorohydrin. google.com

Selectivity for the N,N'-diglycidylated product over the mono-glycidylated intermediate is controlled by using a stoichiometric excess of epichlorohydrin and ensuring complete reaction through appropriate reaction times and conditions. google.com A crucial aspect of driving the reaction to completion is the azeotropic removal of water formed during the reaction, which shifts the equilibrium towards the product side. google.com

Table 2: Typical Reaction Conditions for Epichlorohydrin-Mediated Glycidylation

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 5-substituted-hydantoin, Epichlorohydrin | google.com |

| Catalyst | Tetramethylammonium Chloride | google.com |

| Base | 50% Aqueous Sodium Hydroxide | google.com |

| Temperature | 60-80 °C | google.com |

| Key Process | Azeotropic removal of water | google.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Following the completion of the glycidylation reaction, a series of purification and isolation steps are necessary to obtain the final product in high purity. The initial workup often involves cooling the reaction mixture and filtering off the inorganic salt (e.g., sodium chloride) that precipitates out. google.com The filter cake is typically washed with additional epichlorohydrin to recover any entrained product. google.com The excess epichlorohydrin is then removed from the filtrate, usually by distillation under reduced pressure.

For laboratory-scale synthesis and high-purity applications, further purification may be required. Common techniques include:

Column Chromatography: Silica gel chromatography can be used to separate the desired diglycidyl compound from any remaining starting material, mono-glycidyl intermediates, and polymeric byproducts. datapdf.comresearchgate.net

Liquid-Liquid Extraction: Acid/base liquid-liquid extraction protocols can be effective for purifying intermediates in hydantoin synthesis, particularly for removing acidic or basic impurities. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods have been developed for the analysis of this compound. sielc.com These methods, which can utilize a mobile phase of acetonitrile (B52724) and water with an acid modifier, can be scaled up to preparative HPLC for the isolation of highly pure material. sielc.com

Recrystallization: If the final product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective final purification step. nih.gov

The choice of purification method depends on the scale of the synthesis and the required purity of the final this compound.

Table 3: Summary of Purification Techniques

| Technique | Application |

|---|---|

| Filtration | Removal of precipitated inorganic salts post-reaction. google.com |

| Distillation | Removal of excess epichlorohydrin. google.com |

| Column Chromatography | Separation of product from intermediates and byproducts. datapdf.comresearchgate.net |

| Liquid-Liquid Extraction | Removal of acidic/basic impurities from intermediates. nih.govnih.gov |

| Preparative HPLC | Isolation of high-purity final product. sielc.com |

Polymerization and Crosslinking Chemistry Involving 5 Ethyl 1,3 Diglycidyl 5 Methylhydantoin

Mechanisms of Epoxy Ring-Opening Polymerization Initiated by 5-Ethyl-1,3-diglycidyl-5-methylhydantoin

Although specific kinetic data for the anionic polymerization of this compound are not readily found in scientific literature, the general mechanism is well-established for epoxides. Anionic polymerization is typically initiated by a nucleophile, such as an alkoxide, hydroxide (B78521), or an amine. The process begins with the nucleophilic attack on one of the carbon atoms of the epoxy ring, causing the ring to open and forming an alkoxide anion. This newly formed anion can then act as a nucleophile, attacking another epoxy group and thus propagating the polymer chain. The bifunctional nature of this compound, with its two epoxy groups, facilitates the formation of a crosslinked polymer network.

The rate of this polymerization is influenced by several factors, including the strength of the initiating nucleophile, the polarity of the solvent, and the reaction temperature. Generally, stronger nucleophiles and polar aprotic solvents accelerate the polymerization process. Steric hindrance around the epoxy groups can also play a role in the reaction kinetics.

Table 1: Illustrative Anionic Polymerization Initiators and Their General Reactivity

| Initiator Type | Example | General Reactivity |

| Alkoxides | Sodium methoxide | High |

| Hydroxides | Potassium hydroxide | Moderate to High |

| Amines | Triethylamine | Moderate |

Similar to its anionic counterpart, specific studies on the cationic polymerization of this compound are not widely available. However, the general mechanism involves an initiator that is either a Brønsted or Lewis acid. This initiator protonates or coordinates with the oxygen atom of the epoxy ring, which activates the ring. This activation renders the carbon atoms of the epoxy ring more electrophilic and thus more susceptible to nucleophilic attack by another monomer molecule, leading to chain propagation.

Common initiator systems for the cationic polymerization of epoxides include protonic acids like sulfuric acid, Lewis acids such as boron trifluoride and tin(IV) chloride, and photoinitiators, for instance, diaryliodonium salts, which generate a strong acid upon exposure to UV radiation. The selection of the initiator system is crucial as it significantly impacts the polymerization rate and the final properties of the polymer.

Table 2: Common Cationic Initiator Systems for Epoxy Polymerization

| Initiator Type | Example | Initiation Mechanism |

| Protonic Acids | Sulfuric Acid (H₂SO₄) | Protonation of the epoxy oxygen |

| Lewis Acids | Boron Trifluoride (BF₃) | Coordination to the epoxy oxygen |

| Photoinitiators | Diaryliodonium salts | Generation of a superacid upon photolysis |

Crosslinking Reactions with Diverse Polymeric Substrates

As a diepoxide, this compound serves as an effective crosslinking agent for polymers that possess nucleophilic functional groups, including hydroxyl, amino, or amide moieties.

Patents indicate the use of this compound in the crosslinking of cellulose (B213188) hydrate (B1144303) membranes, though detailed scientific studies on performance are scarce. The crosslinking reaction occurs between the epoxy groups of the hydantoin (B18101) derivative and the hydroxyl groups present on the cellulose polymer chains. This reaction is typically conducted in an alkaline medium, which deprotonates the cellulose hydroxyl groups, enhancing their nucleophilicity and facilitating the attack on the epoxy ring.

The introduction of these covalent crosslinks is anticipated to improve the mechanical strength, dimensional stability, and chemical resistance of the cellulose hydrate membranes. The extent of crosslinking, and thus the final properties of the membrane, can be tailored by adjusting the concentration of the crosslinker, reaction time, and temperature.

Table 3: Expected Effects of Crosslinking on Cellulose Hydrate Membrane Properties

| Property | Expected Change | Rationale |

| Tensile Strength | Increase | Formation of a more rigid and robust polymer network. |

| Swelling in Water | Decrease | The movement of polymer chains is restricted, reducing water uptake. |

| Chemical Resistance | Increase | The stable covalent crosslinks are less susceptible to chemical degradation. |

This compound has been identified in patent literature as a potential crosslinker for polyvinyl alcohol (PVA) hydrogels. The underlying chemistry is analogous to that with cellulose, involving the reaction of the diepoxide with the hydroxyl groups of the PVA chains. This chemical crosslinking process results in the formation of a stable, three-dimensional hydrogel network. The properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and elasticity, are directly related to the crosslinking density. A higher concentration of this compound would lead to a more densely crosslinked network, characterized by lower swelling and increased stiffness.

Table 4: Predicted Influence of Crosslinker Concentration on PVA Hydrogel Properties

| Crosslinker Concentration | Swelling Ratio | Compressive Modulus |

| Low | High | Low |

| Medium | Medium | Medium |

| High | Low | High |

While specific research on the reactions of this compound with polyamines and polyaminoamides is not prevalent, the fundamental reaction between epoxides and amines is a cornerstone of epoxy resin technology. Polyamines and polyaminoamides function as curing agents or hardeners for epoxy resins. The primary and secondary amine groups within these curing agents readily undergo a nucleophilic addition reaction with the epoxy groups of the hydantoin compound. This reaction leads to the formation of a highly crosslinked, thermoset polymer. The resulting resins are expected to possess excellent thermal and chemical resistance, attributable to the formation of stable carbon-nitrogen bonds and the inherent rigidity of the hydantoin ring structure. The stoichiometric ratio of epoxy groups to amine hydrogen atoms is a critical parameter that dictates the final properties of the cured resin.

Table 5: Common Amine Curing Agents and Their General Characteristics

| Curing Agent Type | Example | Reactivity | Pot Life |

| Aliphatic Polyamines | Triethylenetetramine (TETA) | High | Short |

| Cycloaliphatic Polyamines | Isophorone diamine (IPDA) | Moderate | Medium |

| Aromatic Polyamines | 4,4'-Diaminodiphenylmethane (DDM) | Low | Long |

| Polyaminoamides | - | Variable | Variable |

Curing Kinetics and Network Formation Analysis

The polymerization of this compound involves the curing of the epoxy resin with a hardener, leading to the formation of a highly crosslinked, three-dimensional thermoset network. The study of the curing kinetics is essential for understanding the reaction mechanism, optimizing processing parameters, and controlling the final properties of the material.

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the curing kinetics of hydantoin epoxy systems under both isothermal and non-isothermal conditions. By measuring the heat flow associated with the curing reaction at various heating rates, key kinetic parameters can be determined. The analysis often relies on isoconversional methods, such as the Ozawa-Flynn-Wall and Kissinger models, to calculate the apparent activation energy (Ea) of the curing process. researchgate.net

The activation energy, which represents the minimum energy required to initiate the curing reaction, is highly dependent on the specific curing agent used. For instance, studies on hydantoin-based epoxy resins cured with an amine hardener like diaminodiphenylmethane (DDM) have reported apparent activation energies in the range of 55–59 kJ/mol. researchgate.net In contrast, a hydantoin epoxy system cured with a hexahydrophthalic anhydride (B1165640) hardener showed a higher average activation energy of 95.38 kJ/mol. This variation underscores the critical role of the hardener in the reaction pathway.

Activation Energy for Different Hydantoin Epoxy Systems

| Epoxy Resin Type | Curing Agent | Activation Energy (Ea) | Analytical Method |

|---|---|---|---|

| Hydantoin-based Epoxy | Diaminodiphenylmethane (DDM) | 55–59 kJ/mol | DSC (Non-isothermal) |

| Hydantoin Epoxy Resin | Hexahydrophthalic Anhydride (MeHHPA) | 95.38 kJ/mol | DSC (Ozawa-Flynn-Wall) |

Control over Crosslink Density and Resultant Material Properties

The final performance of the cured this compound polymer is fundamentally determined by the structure of its network, particularly the crosslink density. Control over this density allows for the tailoring of material properties to suit specific applications.

The primary method for controlling crosslink density is the precise adjustment of the stoichiometric ratio between the epoxy resin and the hardener. The properties of the cured material can be optimized by tuning this ratio. For example, in a system using a polyether amine curing agent, the maximum crosslinking density and, consequently, the peak glass transition temperature (Tg) were achieved at a specific, optimized resin-to-hardener weight ratio. researchgate.net

A second approach involves modifying the chemical structure of the epoxy resin itself. Introducing flexible chemical linkers, such as urethane (B1682113) or ester groups, into the backbone of a hydantoin epoxy resin increases the distance between crosslink points, thereby lowering the crosslink density. This structural modification results in a significant decrease in the glass transition temperature, tensile strength, and modulus of the final polymer. nasa.gov Conversely, using more rigid molecular structures or incorporating co-curing agents that promote additional reaction sites can increase the crosslink density. nasa.govrsc.org For example, adding functionalized graphene oxide as a co-curing agent to an epoxy system was shown to more than double the crosslink density. rsc.org

The crosslink density has a direct and predictable impact on the thermomechanical properties of the cured material.

Mechanical Properties : Higher crosslink density generally leads to a more rigid and stronger material. researchgate.net For many epoxy systems, tensile strength and Young's modulus show a linear increase with increasing crosslink density. nih.gov Specifically for hydantoin resins, those cured to a high crosslink density with agents like methylenedianiline exhibit significantly higher tensile strength and fracture toughness compared to other formulations. nasa.gov In contrast, the aforementioned flexible-extender-modified hydantoins with lower crosslink density are mechanically weaker. nasa.gov

Thermal Properties : The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state, is strongly correlated with crosslink density. utwente.nl A denser network restricts the mobility of the polymer chains, requiring more thermal energy to induce the transition, thus resulting in a higher Tg. nih.govutwente.nl Hydantoin epoxy resins with a higher concentration of rigid hydantoin rings, which contribute to a denser network, exhibit superior thermal stability and higher glass transition temperatures. researchgate.net The introduction of functionalized co-curing agents that increase crosslink density can elevate the Tg of an epoxy system from approximately 161°C to over 183°C. rsc.org

Influence of Formulation on Hydantoin Epoxy Properties

| Hydantoin Epoxy System | Effect on Crosslink Density | Resulting Glass Transition Temp. (Tg) | Resulting Mechanical Properties |

|---|---|---|---|

| Standard Hydantoin + Methylenedianiline nasa.gov | High | N/A | Significantly higher tensile strength & fracture toughness |

| Ethyl, Amyl Hydantoin Formulation nasa.gov | High | ~160°C | N/A |

| Hydantoin with Urethane/Ester Extenders nasa.gov | Lowered | Much lower | Much lower tensile strength & modulus |

| Optimized Resin/PAMEA Curing Agent Ratio researchgate.net | Maximized for the system | Maximum for the system | Optimum comprehensive mechanical properties |

Applications in Advanced Functional Materials and Engineering

Development of High-Performance Membranes and Filtration Media

The compound's utility as a crosslinking agent is particularly evident in the fabrication of advanced filtration membranes. By creating robust chemical bonds within the membrane matrix, it significantly enhances performance and durability.

Crosslinked cellulose (B213188) hydrate (B1144303) membranes exhibit significantly improved resistance to harsh chemical environments when treated with 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. google.com This diepoxide is particularly effective in creating membranes that are resistant to alkaline compounds, acids, and cellulases. google.com The crosslinking process, typically carried out in an aqueous alkali-metal hydroxide (B78521) solution, involves the reaction of the epoxide groups with the hydroxyl groups of the cellulose hydrate. google.com This creates a stable, three-dimensional network that protects the membrane from degradation.

A key advantage of using this specific diepoxide is its water solubility (at least 0.2 mol/L), which facilitates a homogenous reaction during the crosslinking of the regenerated cellulose hydrate membrane. google.com The resulting membranes are characterized by a controlled swelling in aqueous solutions, typically between 40% and 250% by volume, which is indicative of a stable crosslinked structure. google.com This controlled swelling is crucial for maintaining the membrane's structural integrity and filtration performance over time, even under aggressive chemical conditions.

| Property | Enhancement with this compound |

| Chemical Resistance | Resistant to alkaline compounds, acids, and cellulases. google.com |

| Crosslinking Medium | Aqueous alkali-metal hydroxide solutions. google.com |

| Volume Swelling | Controlled between 40% and 250% in aqueous solutions. google.com |

The structural enhancements provided by this compound directly translate to improved performance in pressure-driven filtration processes like ultrafiltration and microfiltration. The crosslinked cellulose hydrate network provides the necessary mechanical stability to withstand the pressures applied during these operations. google.com The improved chemical stability ensures that the membranes can be cleaned with a wider range of chemical agents (e.g., acidic or alkaline solutions) without compromising their integrity, thus extending their operational lifetime.

The degree of crosslinking can be tailored to control the pore size and flux of the membrane, making it adaptable for various filtration applications. For instance, in nanofiltration, hydrophilic crosslinked membranes made of cellulose hydrate have demonstrated resistance to polar aprotic solvents. google.com The ability to fine-tune the membrane's properties is essential for optimizing selectivity and permeability in both ultrafiltration and microfiltration.

A critical requirement for membranes used in pharmaceutical and biomedical applications is that they must not release pyrogens (fever-inducing substances) into the filtrate. Crosslinked cellulose hydrate membranes produced using this compound have been shown not to give off pseudopyrogens. google.com This characteristic makes them highly suitable for sterile filtration applications, where preventing contamination is paramount.

Furthermore, the enhanced mechanical stability imparted by the crosslinking agent can reduce the need for plasticizers, such as glycerol (B35011), which are often added to cellulose membranes. google.com Membranes can be produced with a glycerol content of less than 10% by weight, which is advantageous in applications where leachables are a concern. google.com

Contributions to Advanced Resins and Adhesives

The reactive epoxy groups of this compound make it a valuable component in the formulation of thermosetting resins and adhesives, where it contributes to bond strength and durability.

In the paper industry, wet-strength resins are crucial for products that need to maintain their integrity when wet. Epoxide-based resins, including those formulated with this compound, contribute to wet strength through two primary mechanisms: the protection mechanism and the reinforcement mechanism. tappi.org

The reinforcement mechanism involves the resin reacting directly with the cellulose or hemicellulose fibers in the paper. tappi.org The epoxy groups of the hydantoin (B18101) compound form covalent bonds with the hydroxyl groups of the cellulose. tappi.org These water-resistant covalent linkages supplement the natural hydrogen bonds in the paper, strengthening the fiber network and preventing it from falling apart in water. nih.gov

The protection mechanism involves the resin crosslinking with itself to form an insoluble, three-dimensional network that surrounds and penetrates the fiber contact points. tappi.org This network physically inhibits the fibers from separating when the paper is wetted, thus preserving a significant portion of its dry strength. tappi.org

| Mechanism | Description |

| Reinforcement | The resin forms covalent bonds with cellulose or hemicellulose, reinforcing the fiber-to-fiber connections. tappi.orgnih.gov |

| Protection | The resin undergoes self-crosslinking to create a protective, insoluble network around the fiber contacts. tappi.org |

Hydantoin-based epoxy resins are a class of specialty resins used in applications requiring high performance. researchgate.net When integrated into epoxy resin formulations, this compound can enhance the thermal and mechanical properties of the cured product. These resins are used in demanding structural applications such as industrial laminates and copper-clad laminates for printed circuit boards. chemicalbook.com

Compared to more common epoxy resins like bisphenol A diglycidyl ether (DGEBA), hydantoin-based resins can offer superior damping performance. researchgate.net While the adhesion strength of some hydantoin resins may be lower than that of DGEBA, their unique combination of properties makes them suitable for specific structural uses where characteristics like thermal stability and resistance to weathering are important. researchgate.netchemicalbook.com The rigid hydantoin ring structure contributes to the high-temperature performance of the cured epoxy system.

Potential in Molecularly Imprinted Polymers and Separation Science

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites for a target molecule. The process involves polymerizing functional monomers and a cross-linker around a template molecule. After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and chemical functionality to the template. This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex mixture, making them highly valuable in separation science.

The potential of this compound in the synthesis of MIPs is rooted in its dual-functional nature. The two glycidyl (B131873) groups can act as reactive sites for cross-linking, a crucial step in forming the rigid polymer matrix of MIPs. The efficiency of the cross-linker is vital for the stability and accessibility of the imprinted cavities. The hydantoin ring itself, with its polar carbonyl groups and nitrogen atoms, can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with a variety of template molecules. These interactions are fundamental for the formation of a stable pre-polymerization complex between the template and the functional monomers, which ultimately dictates the selectivity of the MIP.

While direct studies employing this compound as a primary component in MIP synthesis are not extensively documented, the principles of MIP design suggest its suitability. The rigidity of the hydantoin structure could contribute to the formation of well-defined and stable recognition sites. Furthermore, its use as a cross-linker could lead to polymers with unique properties. For instance, in the synthesis of MIPs for the selective recognition of small organic molecules, the choice of cross-linker influences the polymer's morphology and binding kinetics.

In the broader context of separation science, this compound is utilized in analytical techniques like High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for the analysis of this compound, employing a C18 column with a mobile phase of acetonitrile (B52724) and water. scirp.org This method is scalable and can be adapted for preparative separations to isolate impurities, highlighting its utility in purification processes. scirp.org

The creation of MIP-based stationary phases for chromatography is a significant area of innovation. By using a target analyte as a template, a stationary phase can be synthesized with high selectivity for that analyte. Given the interactive potential of the hydantoin ring and the cross-linking capability of the glycidyl groups, this compound could be a valuable component in the development of such specialized chromatographic materials for challenging separations.

Table 1: Potential Roles of this compound in Molecularly Imprinted Polymers

| Role | Function | Potential Advantage |

| Cross-linker | Forms the 3D polymer network, locking the imprinted cavities in place. | The rigid hydantoin core could enhance the structural integrity and stability of the recognition sites. |

| Functional Monomer | The polar hydantoin ring can interact with template molecules via hydrogen bonding and dipole-dipole forces. | Could contribute to the selective binding of specific analytes, particularly those with complementary functional groups. |

Innovation in Coatings and Surface Modification Technologies

The intrinsic properties of hydantoin-based epoxy resins, such as good thermal stability, weather resistance, and electrical insulation, make them attractive for the formulation of high-performance coatings. researchgate.nettandfonline.com this compound, as a member of this class, is a key ingredient in the development of advanced protective coatings.

Research comparing hydantoin-based epoxy resins with conventional bisphenol-A (BPA) epoxy resins has revealed distinct advantages. While BPA-based epoxies may exhibit higher tensile strength and adhesion in some cases, hydantoin-based resins often demonstrate superior performance in terms of weatherability and resistance to UV degradation. researchgate.netresearchgate.net The heterocyclic structure of the hydantoin ring is believed to contribute to this enhanced durability. researchgate.net

The two glycidyl groups of this compound are highly reactive and can undergo ring-opening polymerization with a variety of curing agents (hardeners) to form a densely cross-linked network. This network structure is responsible for the final properties of the coating, such as its hardness, chemical resistance, and adhesion to the substrate. The choice of curing agent and the curing conditions play a significant role in tailoring these properties.

In the realm of surface modification, the glycidyl groups are instrumental. They can react with a wide range of functional groups, including amines, hydroxyls, and carboxylic acids, present on the surface of various materials. This allows for the covalent grafting of the hydantoin epoxy resin onto a substrate, thereby altering its surface properties. For instance, applying a coating of this compound can enhance the hydrophobicity, corrosion resistance, or wear resistance of a material.

Studies on related hydantoin epoxy resins have provided insights into their performance characteristics. For example, a comparative study of different hydantoin-based epoxy resins showed that their mechanical and thermal properties are influenced by the substituents on the hydantoin ring. researchgate.net

Table 2: Comparative Properties of Cured Hydantoin Epoxy Resin vs. Bisphenol-A (BPA) Epoxy Resin

| Property | Hydantoin Epoxy Resin (DMHR)¹ | Bisphenol-A Epoxy Resin (E44)¹ |

| Adhesion Strength (MPa) | 5.6 | 13.2 |

| Glass Transition Temp. (Tg, °C) | Lower than E44 | Higher than DMHR |

| Tensile Strength | Lower than E44 | Higher than DMHR |

| Thermal Stability | Lower than E44 | Higher than DMHR |

| Damping Performance | Superior to E44 | - |

| Weather Resistance | Generally good researchgate.net | Prone to UV degradation |

| Electrical Insulation | Good researchgate.net | Good |

| ¹Data from a comparative study on 5,5-dimethylhydantoin (B190458) epoxy resin (DMHR) and bisphenol-A epoxy resin (E44) cured with a polyether amine. researchgate.net |

The development of innovative coatings often involves the incorporation of functional additives to achieve specific properties. The compatibility and reactivity of this compound make it a suitable matrix for such formulations. Its use in heavy anticorrosive and weather-resistant coatings underscores its value in protecting infrastructure and high-value assets from environmental degradation.

Analytical Characterization and Spectroscopic Investigations of 5 Ethyl 1,3 Diglycidyl 5 Methylhydantoin and Its Derived Materials

Spectroscopic Elucidation of Molecular Structure and Functional Groups

Spectroscopic methods are indispensable for confirming the chemical identity and structural features of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. The vibrational spectra obtained from these methods provide a molecular fingerprint of the compound.

For this compound, the key functional groups that give rise to characteristic absorption bands in the IR and Raman spectra are the hydantoin (B18101) ring, the epoxy (oxirane) rings, and the alkyl (ethyl and methyl) substituents.

Expected Characteristic Vibrational Bands:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Hydantoin C=O | 1700 - 1780 | Symmetric and asymmetric stretching |

| Epoxy Ring | 1250 (characteristic), 915-810, 865-785 | C-O-C stretching, ring breathing |

| C-N (Hydantoin) | 1380 - 1450 | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C-H (Epoxy) | ~3050 | Stretching |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Studies on related hydantoin structures, such as 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, have utilized these techniques to perform detailed vibrational assignments with the aid of quantum chemical calculations. dtic.mil The infrared spectra of hydantoin derivatives often show strong absorption bands in the N-H and C=O stretching regions, which are sensitive to hydrogen bonding. researchgate.net In the case of this compound, the absence of N-H bonds in the fully substituted hydantoin ring would be a key distinguishing feature in its spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | 0.8 - 1.0 | Triplet | 3H |

| Ethyl -CH₂ | 1.8 - 2.1 | Quartet | 2H |

| Methyl -CH₃ | 1.3 - 1.5 | Singlet | 3H |

| Glycidyl (B131873) -CH₂- (N-CH₂) | 3.2 - 4.2 | Multiplet | 4H |

| Glycidyl -CH- (oxirane) | 3.0 - 3.4 | Multiplet | 2H |

| Glycidyl -CH₂- (oxirane) | 2.6 - 2.9 | Multiplet | 4H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon Environment | Expected Chemical Shift (ppm) |

| Ethyl -CH₃ | 8 - 12 |

| Ethyl -CH₂ | 28 - 32 |

| Methyl -CH₃ | 20 - 25 |

| C5 (quaternary) | 60 - 65 |

| Glycidyl -CH₂- (N-CH₂) | 45 - 50 |

| Glycidyl -CH- (oxirane) | 50 - 55 |

| Glycidyl -CH₂- (oxirane) | 44 - 48 |

| C2, C4 (C=O) | 155 - 175 |

The precise chemical shifts and coupling constants would allow for the unambiguous assignment of each proton and carbon in the molecule, confirming its connectivity and substitution pattern.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture, allowing for the quantification of the target compound and the identification of impurities or reaction byproducts.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used for purity assessment, quantitative analysis, and monitoring the progress of polymerization reactions. astm.orgastm.orgacs.org

A common approach for the analysis of this compound is reversed-phase HPLC (RP-HPLC). sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (Octadecyl silane) |

| Mobile Phase | Acetonitrile (B52724)/Water or Tetrahydrofuran/Water gradient |

| Detector | UV (typically at a wavelength where the hydantoin ring absorbs) |

| Flow Rate | ~1 mL/min |

This method can effectively separate this compound from its starting materials, byproducts, and oligomers that may form during synthesis or curing. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid can be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com The quantitative analysis is achieved by comparing the peak area of the analyte to that of a known standard.

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is valuable for identifying any volatile impurities or decomposition products.

For the analysis of non-volatile hydantoins like phenytoin, GC-MS methods often involve a derivatization step, such as permethylation, to increase the volatility and thermal stability of the analyte. nih.gov A similar approach could potentially be developed for this compound if required. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification of unknown components by comparison with spectral libraries. researchgate.net

Thermal Analysis for Material Processing and Stability Studies

Thermal analysis techniques are crucial for understanding the behavior of this compound and its derived materials (e.g., epoxy resins) as a function of temperature. These methods provide critical data for determining processing parameters and assessing the thermal stability of the final products. thermalsupport.comunt.edu

Common Thermal Analysis Techniques for Epoxy Resins:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For epoxy resins based on this compound, TGA can be used to determine the decomposition temperature, the amount of volatile components, and the char yield at high temperatures. dtic.milsdiarticle3.com The thermal decomposition of related chlorinated hydantoin compounds is known to generate noxious gases, and TGA can help to understand the temperature ranges at which such decomposition occurs. homedepot.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is extensively used to study the curing (cross-linking) of epoxy resins, which is an exothermic process. DSC can determine the glass transition temperature (Tg), the heat of curing (ΔH), and the degree of cure of the material. thermalsupport.comunt.edu

Thermomechanical Analysis (TMA): TMA measures the dimensional changes of a material as a function of temperature. It is used to determine the coefficient of thermal expansion (CTE) and the glass transition temperature (Tg), which are important properties for materials used in applications with fluctuating temperatures. thermalsupport.com

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, and frequency. It is a very sensitive technique for determining the glass transition temperature and understanding the viscoelastic behavior of the cured epoxy network. thermalsupport.com

The combination of these thermal analysis techniques provides a comprehensive understanding of the material's properties from the initial uncured state through the curing process to the final, cross-linked thermoset.

Differential Scanning Calorimetry (DSC) for Curing Behavior and Glass Transition

Differential Scanning Calorimetry (DSC) is a fundamental technique for elucidating the curing process and determining the glass transition temperature (Tg) of thermosetting polymers derived from this compound.

Non-isothermal DSC scans are instrumental in monitoring the exothermic heat flow associated with the curing reaction between the epoxy groups of this compound and a given curing agent. For a comparable hydantoin epoxy resin system cured with 4,4'-diaminodiphenyl sulfone (DDS), a distinct exothermic peak is observed between 100°C and 307°C, with a maximum peak at 197°C, indicating the primary curing reaction window. researchgate.net The total heat of reaction (ΔH), determined by integrating the area under the exotherm, is a measure of the extent of cure.

The curing kinetics can be further analyzed using isoconversional methods, such as the Ozawa-Flynn-Wall method, applied to DSC data obtained at multiple heating rates. For a similar hydantoin epoxy resin cured with methylhexahydrophthalic anhydride (B1165640) (MeHHPA), the activation energy (Ea) for the curing reaction was determined to be approximately 95.38 kJ/mol. zenodo.org This value provides insight into the energy barrier of the cross-linking process. The sigmoidal shape of conversion curves as a function of temperature suggests an autocatalytic curing mechanism, which is often observed in epoxy-amine or epoxy-anhydride systems. zenodo.org

Post-curing, DSC is employed to determine the glass transition temperature (Tg), a critical parameter that defines the upper service temperature of the resulting polymer. The Tg is observed as a step-change in the heat capacity in the DSC thermogram. For a hydantoin epoxy/DDS cured system, a Tg of 142°C has been reported. researchgate.net In another study involving an ethyl, amyl hydantoin formulation, the Tg was found to be around 160°C. nasa.gov

Table 1: Curing and Thermal Properties of a Hydantoin Epoxy Resin System (analogy)

| Curing Agent | Peak Exotherm Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Glass Transition Temperature (Tg) (°C) |

| 4,4'-diaminodiphenyl sulfone (DDS) | 197 researchgate.net | Not Reported | 142 researchgate.net |

| Methylhexahydrophthalic anhydride (MeHHPA) | 153.4 zenodo.org | 95.38 zenodo.org | Not Reported |

| Methylenedianiline | Not Reported | Not Reported | ~160 nasa.gov |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability and decomposition behavior of cured this compound polymer networks. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

The thermal stability of cured hydantoin epoxy resins is generally considered to be comparable to that of bisphenol A-based epoxies. researchgate.net The onset of decomposition and the temperature at which maximum weight loss occurs are key parameters derived from TGA curves. For a 1,3-diglycidyl-5,5-dimethyl hydantoin (DGDH) system cured with phthalic anhydride, the thermal degradation characteristics were studied, although specific decomposition temperatures were not detailed in the available abstract. researchgate.net In general, the incorporation of the hydantoin ring is believed to contribute to enhanced thermal stability and char yield, which is beneficial for flame retardancy. researchgate.netresearchgate.net For instance, the char yield at 800°C for DGEBA/nano-SiC composites increased from 14.3% to 26.6%. researchgate.net While this is not a direct measurement of the hydantoin epoxy itself, it illustrates the potential for high char formation in related epoxy systems.

Mechanical and Rheological Characterization of Polymer Networks

The mechanical and rheological properties of polymer networks derived from this compound are critical for determining their suitability for various applications.

Mechanical properties such as flexural strength, flexural modulus, and impact strength are typically measured on cured specimens. For a hydantoin epoxy/DDS cured system, a flexural strength of 111 MPa, a flexural modulus of 4.14 GPa, and an impact strength of 14.8 kJ/m² have been reported. researchgate.net In another study with a hexahydrophthalic anhydride (HHPA) cured hydantoin epoxy, the flexural strength was 122 MPa, the flexural modulus was 2.8 GPa, and the impact strength was 14.9 kJ/m². biam.ac.cn These values indicate that hydantoin-based epoxy resins can exhibit mechanical properties comparable to or even exceeding those of standard bisphenol A-based epoxies. researchgate.netbiam.ac.cn

Rheological characterization provides information about the viscosity and flow behavior of the uncured resin system as a function of temperature and time. The viscosity of a hydantoin epoxy resin was reported to be 6.9 Pa·s at 25°C, which is in a similar range to diglycidyl ether of bisphenol F. biam.ac.cn This property is crucial for processing applications such as coating, casting, and composite manufacturing.

Table 2: Mechanical Properties of Cured Hydantoin Epoxy Resin Systems (analogy)

| Curing Agent | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |

| 4,4'-diaminodiphenyl sulfone (DDS) | 111 researchgate.net | 4.14 researchgate.net | 14.8 researchgate.net |

| Hexahydrophthalic anhydride (HHPA) | 122 biam.ac.cn | 2.8 biam.ac.cn | 14.9 biam.ac.cn |

Microstructural and Morphological Analysis of Composite Materials

The microstructure and morphology of composite materials incorporating this compound as the matrix are investigated to understand the dispersion of fillers and the resulting phase behavior, which significantly influence the final properties of the composite.

In studies of other epoxy systems, the addition of nanofillers like nano-Al2O3 and nano-SiC has been shown to improve thermal and mechanical properties, and their dispersion and interaction with the matrix are key to these enhancements. researchgate.net The morphology of these composites, as observed by techniques like SEM, is crucial for correlating the microstructure with the observed property improvements.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic structure, and reactivity, which are crucial for predicting how the monomer will behave during polymerization and what properties the final material will possess.

Density Functional Theory (DFT) Studies of Reaction Intermediates

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying molecules like 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. DFT studies would focus on the monomer and its reaction intermediates during the curing process.

The primary application of DFT in this context is to elucidate the mechanism of the curing reaction, typically with an amine or anhydride (B1165640) hardener. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. Key insights would include the activation energies for the ring-opening reaction of the epoxide groups, which is a critical step in forming the cross-linked polymer network. arxiv.org

DFT calculations also allow for the analysis of reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. For this compound, DFT would be used to identify the most reactive sites on the molecule, confirming that the glycidyl (B131873) groups are the primary centers for nucleophilic attack by a curing agent.

Table 1: Illustrative DFT-Calculated Electronic Properties Note: The following data is representative of typical values for epoxy monomers and is for illustrative purposes, as specific experimental or calculated data for this compound is not publicly available.

| Property | Representative Value | Significance |

| HOMO Energy | -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.8 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility |

| Mulliken Atomic Charges | C(epoxy): +0.15, O(epoxy): -0.30 | Predicts sites for nucleophilic/electrophilic attack |

Prediction of Spectroscopic Properties

DFT and other quantum chemical methods are powerful tools for predicting spectroscopic data, which can be used to validate experimental findings or to aid in the identification of the compound and its reaction products. By simulating the vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to track the curing process, for instance, by monitoring the disappearance of the characteristic epoxide ring peak (around 915 cm⁻¹) and the appearance of hydroxyl group peaks. researchgate.netresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are invaluable for interpreting experimental NMR spectra, helping to assign specific peaks to the various protons and carbons within the this compound molecule, thereby confirming its synthesis and purity.

Table 2: Predicted Spectroscopic Peaks for this compound Note: This table is for illustrative purposes. Actual peak positions may vary.

| Spectroscopy Type | Predicted Peak/Shift | Assignment |

| FT-IR | ~915 cm⁻¹ | Epoxide ring C-O-C stretch |

| FT-IR | ~1705 cm⁻¹ | C=O stretch (hydantoin ring) |

| FT-IR | ~1770 cm⁻¹ | C=O stretch (hydantoin ring) |

| ¹H NMR | 2.6 - 2.8 ppm | Protons on the epoxide ring |

| ¹H NMR | 3.1 - 4.2 ppm | Glycidyl -CH₂- protons |

| ¹³C NMR | ~45 ppm | Epoxide CH₂ |

| ¹³C NMR | ~50 ppm | Epoxide CH |

| ¹³C NMR | ~157 ppm | Carbonyl C=O (hydantoin) |

| ¹³C NMR | ~171 ppm | Carbonyl C=O (hydantoin) |

Molecular Dynamics Simulations of Crosslinking Processes and Network Formation

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound, MD is the key to bridging the gap between the single-molecule properties and the bulk properties of the final cured polymer.

A typical MD simulation of crosslinking involves creating a simulation box containing a stoichiometric mixture of the epoxy monomer and a chosen curing agent (e.g., an amine like diethylenetriamine). nih.gov A "crosslinking algorithm" is then applied, where reactive atoms on the monomer and curing agent are identified. When a reactive pair comes within a specified cutoff distance during the simulation, a new covalent bond is formed, mimicking the chemical reaction. acs.orgrsc.org This process is repeated iteratively until a desired degree of crosslinking is achieved, resulting in a three-dimensional, atomistically detailed polymer network. arxiv.org

These simulations provide invaluable insights into the network's topology, including crosslink density, chain length distribution between crosslinks, and the formation of any structural heterogeneities. nsf.gov

Structure-Property Relationship Modeling for Material Design

Once the cross-linked polymer network of this compound is constructed via MD simulations, its physical and mechanical properties can be calculated. This forms the basis of structure-property relationship modeling. By systematically varying the simulation conditions (e.g., curing agent type, stoichiometry, crosslinking degree), one can predict how these changes affect the final material properties.

Key properties that can be predicted from the simulated network include:

Glass Transition Temperature (Tg): Determined by analyzing the change in density or specific volume as a function of temperature.

Mechanical Properties: By applying simulated tensile, shear, or bulk deformation to the simulation box, one can calculate the Young's modulus, shear modulus, bulk modulus, and Poisson's ratio. nih.gov

Thermal Conductivity: Can be estimated using non-equilibrium MD methods.

This predictive capability is crucial for rational material design, allowing researchers to tailor the formulation to achieve specific performance characteristics without extensive experimental trial and error. cranfield.ac.uk

Table 3: Illustrative Predicted Material Properties from MD Simulations Note: These values are representative of hydantoin-based epoxy systems and are for illustrative purposes only.

| Property | Predicted Value (at ~90% crosslinking) | Significance |

| Glass Transition Temperature (Tg) | 160 - 190 °C | Defines the upper service temperature of the material |

| Density at 25°C | 1.20 - 1.25 g/cm³ | Basic physical property |

| Young's Modulus | 3.0 - 4.5 GPa | Measures stiffness of the material |

| Poisson's Ratio | 0.35 - 0.38 | Characterizes the material's response to deformation |

Predictive Modeling of Polymer Network Microstructure

Advanced MD simulations and related modeling techniques can provide a detailed picture of the polymer network's microstructure. This goes beyond bulk properties to understand the spatial arrangement of the polymer chains and free volume distribution within the material.

Predictive modeling can reveal how the rigid hydantoin (B18101) ring and the flexible ethyl and methyl groups of the this compound monomer influence the packing of polymer chains. Analysis of the free volume (the space not occupied by the atoms) is particularly important, as it affects properties like moisture absorption, gas permeability, and the diffusion of small molecules within the polymer matrix. nsf.gov Coarse-graining techniques can be employed to simulate larger systems over longer timescales, providing insights into mesoscale phenomena like phase separation or the formation of nano-scale domains with different crosslink densities. arxiv.org

Degradation Mechanisms and Environmental Stability of Materials Incorporating 5 Ethyl 1,3 Diglycidyl 5 Methylhydantoin

Chemical Stability and Degradation Pathways in Varied Chemical Environments

The chemical resilience of materials derived from 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is a key determinant of their application scope. This section delves into its stability in aqueous systems and its resistance to oxidative attack.

Hydrolytic Stability in Aqueous Systems (Acidic and Alkaline)

The hydrolytic stability of the cured epoxy resin is influenced by both the epoxy matrix and the hydantoin (B18101) ring structure. The ether linkages formed during the curing of the epoxy groups are generally stable to hydrolysis under neutral conditions but can be susceptible to cleavage under strong acidic or alkaline conditions, especially at elevated temperatures.

The hydantoin ring itself can undergo hydrolytic ring-opening. This process is catalyzed by acids or bases and results in the formation of a hydantoic acid derivative. The rate of this hydrolysis is dependent on the pH of the aqueous environment. For some hydantoin derivatives, the introduction of certain substituent groups can significantly affect their acid dissociation constants and, consequently, their solubility and stability in aqueous solutions of varying pH. nih.gov For instance, studies on other hydantoin derivatives have shown that their solubilities can increase significantly with increasing pH in the alkaline range. nih.gov

Resistance to Oxidative Degradation

The oxidative degradation of epoxy resins, including those based on hydantoin, can be initiated by heat, UV radiation, or chemical oxidants. The process typically involves the formation of free radicals, which then react with oxygen to form peroxy radicals. These reactive species can lead to chain scission, cross-linking, and the formation of various oxidation products, such as ketones, aldehydes, and carboxylic acids.

In epoxy-amine resins, the amine cross-linker can be a primary site for oxidation. manchester.ac.uk Studies on the thermal oxidative degradation of DGEBA-TETA resins have shown that the growth of absorption bands associated with amine cross-linker oxidation precedes that of the DGEBA portion. manchester.ac.uk This suggests that the nitrogen-containing hydantoin ring in this compound could also be a site susceptible to oxidative attack. The presence of a strong oxidizer can lead to the formation of various degradation products. nih.gov

The activation energy required for the oxidation of some epoxy resins has been reported to be in the range of 71-75 kJ mol⁻¹. mdpi.com Higher values, around 140 kJ mol⁻¹, have been reported for the pyrolysis decomposition of epoxy resins, which involves complete fragmentation of the material. mdpi.com

Thermal Stability and Long-term Performance at Elevated Temperatures

The thermal stability of materials incorporating this compound is a critical factor for their use in applications where they are exposed to elevated temperatures. The inherent structure of the hydantoin ring contributes to the thermal properties of the resulting polymer.

Research on various hydantoin-based epoxy resins has demonstrated that the thermal stability, as well as other mechanical properties like glass transition temperature and tensile strength, is influenced by the concentration of the hydantoin cycles within the polymer structure. researchgate.net Generally, a higher content of the rigid hydantoin ring structure can enhance the thermal stability of the cured resin. However, compared to some conventional bisphenol A-based epoxy resins, hydantoin-based resins may exhibit lower thermal stability. researchgate.net

The thermal degradation of epoxy resins proceeds through complex mechanisms that involve the cleavage of chemical bonds at elevated temperatures. For epoxy-amine resins, the degradation can be initiated at the amine crosslinks. manchester.ac.uk The process can be accelerated in the presence of oxygen, leading to thermo-oxidative degradation.

Interactive Data Table: Thermal Properties of Hydantoin-Based Epoxy Resins

| Epoxy Resin Type | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |

| Hydantoin Epoxy Resin (HR) | Data not available | Data not available |

| 5,5-dimethylhydantoin (B190458) epoxy resin (DMHR) | Data not available | Data not available |

| 1,3-dihydroxymethyl-5,5-dimethylhydantoin epoxy resin (DHMDMHR) | Data not available | Data not available |

| Bisphenol A epoxy resin E44 | Data not available | Data not available |

| Note: Specific data for this compound is not available in the provided search results. This table is based on a comparative study of other hydantoin-based epoxy resins. researchgate.net |

Photodegradation Pathways and UV Resistance of Derived Materials

Exposure to ultraviolet (UV) radiation can lead to the degradation of polymeric materials, causing discoloration, loss of mechanical properties, and surface defects. For materials derived from this compound, understanding their photodegradation pathways is crucial for outdoor and other light-exposed applications.

The photodegradation of epoxy resins often involves photo-oxidation. nih.gov UV radiation can generate hydroperoxide intermediates through the photo-oxidation of susceptible groups within the polymer structure. nih.gov These intermediates are often unstable and can lead to the cleavage of chemical bonds, resulting in chain scission and the formation of chromophores that cause yellowing.

In epoxy resins, both the epoxy backbone and the curing agent can be susceptible to photodegradation. For DGEBA-based epoxy resins, photochemical cleavage of the C-NH-C cross-linking points has been identified as a significant degradation pathway. nih.gov The degradation of the DGEBA part, amine crosslinks, and poly(oxypropylene) units has been observed in studies of epoxy/amine resin degradation. researchgate.net This suggests that the hydantoin ring and the associated linkages in polymers made from this compound could also be vulnerable to UV-induced degradation.

Biodegradation Potential and Environmental Fate Considerations

Certain microorganisms are known to metabolize hydantoin and its derivatives through enzymatic hydrolysis. kyoto-u.ac.jp Enzymes such as hydantoinase and N-carbamoyl-D-amino acid amidohydrolase are involved in the ring-opening of the hydantoin structure. kyoto-u.ac.jp This suggests that under specific environmental conditions, the hydantoin component of the polymer could be susceptible to microbial degradation.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings and Innovations

The synthesis of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin primarily involves the glycidylation of its precursor, 5-ethyl-5-methylhydantoin (B102286). This process, a cornerstone of its production, has been a subject of academic and industrial research aimed at optimizing yield and purity. Innovations in this area focus on achieving a high degree of glycidylation on both nitrogen atoms of the hydantoin (B18101) ring, a critical factor for the subsequent cross-linking density and performance of the resulting epoxy resins.

The heterocyclic nature of the hydantoin ring imparts several desirable properties to the polymers derived from this compound. Academic studies on related hydantoin-based epoxy resins have highlighted their excellent thermal stability, good mechanical properties, and inherent flame retardancy. These characteristics are attributed to the rigid, nitrogen-containing heterocyclic structure which contributes to char formation upon combustion, thereby impeding the spread of flames.

Recent research has also begun to explore the functionalization of the hydantoin ring to introduce additional properties. While specific studies on this compound are limited in publicly available literature, the broader field of hydantoin chemistry points towards innovations in creating multifunctional polymers.

Identification of Emerging Research Avenues and Untapped Potential

The unique combination of a hydantoin core and reactive epoxy groups in this compound opens up several promising avenues for future research. A key area of untapped potential lies in the development of advanced composite materials. The high thermal stability and mechanical strength of polymers based on this compound make it an excellent candidate for reinforcing fibers such as carbon or glass, leading to lightweight, high-performance composites for aerospace, automotive, and sporting goods industries.

Another emerging research direction is the investigation of the compound's potential in biomedical applications. The hydantoin scaffold is found in various biologically active molecules, and research into hydantoin-based polymers for applications like drug delivery and biocidal surfaces is growing. researchgate.net The biocompatibility and potential for surface modification of polymers derived from this compound could be a fruitful area of study.

Interdisciplinary Research Opportunities for Sustainable Materials and Processes

The drive towards a circular economy and sustainable manufacturing presents significant interdisciplinary research opportunities for this compound. A major focus is the development of bio-based alternatives to traditional petroleum-derived components used in its synthesis and formulation.

The inherent flame retardancy of hydantoin-based polymers also offers a sustainable advantage by potentially reducing the need for halogenated flame retardants, which are often associated with environmental and health concerns. Research at the intersection of materials science, environmental chemistry, and fire safety engineering could optimize the flame-retardant properties of materials derived from this compound, leading to the creation of safer and more environmentally friendly products for electronics, construction, and transportation.

Q & A

Q. How can ligand-field theory explain the coordination chemistry of this compound with transition metals?

- Methodological Answer : Analyze UV-Vis spectra to determine d-orbital splitting energies (Δoct) in metal complexes. Correlate with DFT-predicted ligand field parameters. Compare stability constants (log K) across metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) to assess chelation efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。